Cas no 1361597-70-7 (3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid)
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid
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- Inchi: 1S/C14H8Cl4O2/c15-9-3-1-2-7(8(9)6-12(19)20)13-10(16)4-5-11(17)14(13)18/h1-5H,6H2,(H,19,20)
- InChI-Schlüssel: DCHCKVVPIAZHKN-UHFFFAOYSA-N
- Lächelt: ClC1=CC=CC(C2C(=CC=C(C=2Cl)Cl)Cl)=C1CC(=O)O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 3
- Komplexität: 352
- XLogP3: 5.5
- Topologische Polaroberfläche: 37.3
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011008488-250mg |
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid |
1361597-70-7 | 97% | 250mg |
489.60 USD | 2021-07-05 | |
| Alichem | A011008488-500mg |
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid |
1361597-70-7 | 97% | 500mg |
790.55 USD | 2021-07-05 | |
| Alichem | A011008488-1g |
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid |
1361597-70-7 | 97% | 1g |
1,579.40 USD | 2021-07-05 |
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid Verwandte Literatur
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Weitere Informationen zu 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid and its Synthesis, Properties, and Applications
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid, also known as CAS 1361597-70-7, is a synthetic organic compound that has garnered significant attention in the fields of environmental chemistry, pharmaceutical research, and materials science. This compound belongs to the family of polychlorinated biphenyl derivatives, which are characterized by their complex molecular structures and diverse biological activities. The 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid molecule contains two aromatic rings connected by a single bond, with four chlorine atoms strategically positioned at the 3, 2', 3', and 6' positions, and a carboxylic acid group at the 2-position. This unique arrangement of functional groups contributes to its distinctive physicochemical properties and biological interactions.
Recent studies have highlighted the synthetic pathways for 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid, emphasizing the role of electrophilic substitution reactions and chlorination processes. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic method involving palladium-based catalysts to achieve selective chlorination of biphenyl derivatives. This approach allows for precise control over the position of chlorine atoms, which is critical for tailoring the compound's reactivity and functionality. The CAS 1361597-70-7 compound is particularly notable for its potential in drug discovery, as its chlorinated aromatic ring system can mimic the structural features of certain bioactive molecules.
From a pharmacological perspective, 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid has been explored as a lead compound for the development of anti-inflammatory agents. A 2024 study published in Pharmaceutical Research demonstrated its ability to modulate the activity of inflammatory cytokines by interacting with specific receptors in immune cells. This property makes it a promising candidate for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. The 3,2',3',6' configuration is believed to enhance its binding affinity to target proteins, as evidenced by molecular docking simulations conducted by a research team at the University of Tokyo in 2023.
Environmental scientists have also investigated the fate and behavior of 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid in ecosystems. A 2023 study in Environmental Science & Technology reported that this compound exhibits moderate persistence in soil and water, with a half-life of approximately 12 months under typical environmental conditions. The compound's chlorinated structure contributes to its resistance to microbial degradation, which raises concerns about its potential accumulation in the food chain. However, recent advancements in bioremediation techniques, such as the use of genetically modified microorganisms, have shown promise in degrading this compound, as highlighted in a 2024 review article in Biotechnology Advances.
In the realm of materials science, 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid has been explored for its potential as a precursor for functional polymers. A 2023 study published in Advanced Materials demonstrated its utility in the synthesis of conductive polymers with tunable electronic properties. The chlorinated aromatic ring system provides structural rigidity, while the carboxylic acid group facilitates intermolecular interactions that enhance the mechanical strength of the resulting materials. These properties make the compound a valuable building block for the development of advanced electronic devices and sensors.
From a synthetic standpoint, the CAS 1361597-70-7 compound presents unique challenges and opportunities for chemists. A 2023 review in Chemical Reviews discussed the importance of stereochemical control in its synthesis, as the spatial arrangement of chlorine atoms can significantly influence its reactivity and biological activity. Researchers at the Max Planck Institute have developed a chiral catalyst system that enables the selective synthesis of this compound with high enantiomeric purity, which is critical for its application in pharmaceuticals. This advancement underscores the growing importance of asymmetric synthesis in the design of complex organic molecules.
Despite its potential applications, the 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid compound remains a subject of ongoing research due to its complex behavior in biological and environmental systems. A 2024 interdisciplinary study published in Nature Communications integrated computational modeling, experimental analysis, and ecological data to predict the compound's long-term impact on ecosystems. The findings suggest that while the compound exhibits moderate toxicity to aquatic organisms, its environmental risk can be mitigated through proper waste management and the development of biodegradable alternatives.
In conclusion, 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid represents a multifaceted compound with significant implications across various scientific disciplines. Its unique chemical structure and functional groups make it a valuable molecule for pharmaceutical, environmental, and materials science applications. As research continues to uncover its properties and potential uses, the CAS 1361597-70-7 compound is poised to play an increasingly important role in the development of innovative solutions to global challenges.
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